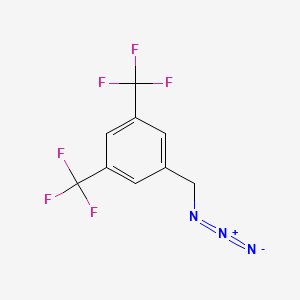

1-(Azidomethyl)-3,5-Bis(trifluoromethyl)benzol

Übersicht

Beschreibung

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene, commonly referred to as ABTFMB, is an organic compound with a molecular formula of C10H7F6N3. It is a colorless solid that is soluble in organic solvents and has a melting point of 78°C. ABTFMB has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in organic chemistry, and as a substrate in enzymatic reactions. This article will discuss the synthesis of ABTFMB, its scientific research applications, the mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for this compound.

Wissenschaftliche Forschungsanwendungen

Fluoreszenzbasierte Materialien und Techniken

Diese Verbindung, ein einzelnes Benzol-basiertes Fluorophor (SBBF), könnte in fluoreszenzbasierten Materialien und zugehörigen Techniken wie analytischen, bildgebenden und sensorischen Techniken verwendet werden . SBBFs haben eine Elektronendonor (D)–Akzeptor (A) -Dipolstruktur innerhalb eines kompakten Benzolrückgrats . Diese Eigenschaften machen sie in verschiedenen Bereichen der Grundlagenforschung und der Industrie nützlich .

Biologie und Materialwissenschaften

Organische Molekül-basierte Fluorophore, wie diese Verbindung, haben eine neue Ära in der Biologie und den Materialwissenschaften eingeleitet . Sie wurden bei der Entwicklung von Hunderten organischer Fluorophore verwendet, und viele Studien haben neue Rationales für das Fluorophor-Design und die Analyse der Beziehung zwischen seiner Struktur und seinen photophysikalischen Eigenschaften vorgestellt .

Thermisch aktivierte verzögerte Fluoreszenz (TADF)

Diese Verbindung könnte möglicherweise beim Design und der Synthese von Emittern verwendet werden, die eine effiziente thermisch aktivierte verzögerte Fluoreszenz aufweisen . Verbindungen mit symmetrischen Donor–Akzeptor–Donor-Architekturen, wie diese, wurden für diesen Zweck verwendet .

Elektrolumineszenz

Die Verbindung könnte auch beim Design und der Synthese von Emittern verwendet werden, die eine effiziente Elektrolumineszenz aufweisen . Dies ist auf die großen Diederwinkel zwischen den Donor- und Akzeptormolekülen zurückzuführen, die nahe bei 80° liegen .

Regioselektive Metallierung und Carboxylierung

1,3-Bis(trifluoromethyl)benzol, eine ähnliche Verbindung, unterliegt einer regioselektiven Metallierung und anschließenden Carboxylierung an Position 2, um 2,6-Bis(trifluoromethyl)benzoesäure zu ergeben . Es ist möglich, dass "1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzol" ähnliche Reaktionen eingehen könnte.

Synthese von Phosphanderivaten

1,3-Bis(trifluoromethyl)benzol wurde als Ausgangsmaterial für die bequeme, selektive Synthese von Bis[2,4-Bis(trifluoromethyl)phenyl]phosphanderivaten verwendet . "this compound" könnte möglicherweise in ähnlicher Weise verwendet werden.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657806 | |

| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620533-92-8 | |

| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

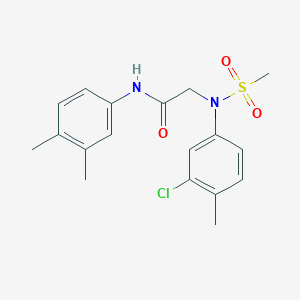

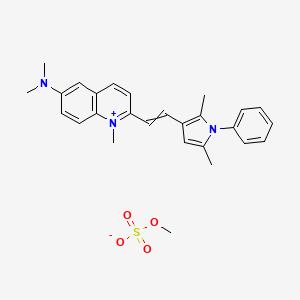

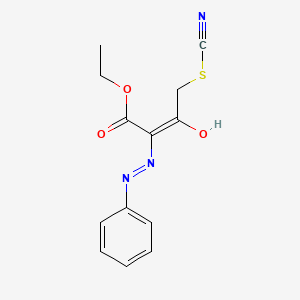

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658675.png)

![N-[(Furan-2-yl)methyl]-2-(4-{[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1658678.png)

![N-benzyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B1658679.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B1658684.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenyl-acetamide](/img/structure/B1658686.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B1658689.png)

![N-[[4-benzyl-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B1658690.png)

![1-[4-[4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B1658692.png)